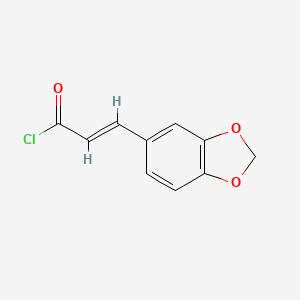

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is an organic compound that features a benzodioxole ring attached to an acryloyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride typically involves the reaction of 1,3-benzodioxole with acryloyl chloride under specific conditions. The process often requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The acryloyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.

Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the benzodioxole ring. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions can produce various adducts depending on the nature of the nucleophile or electrophile.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules.

-

Synthesis of Bioactive Compounds :

- The compound has been utilized in the synthesis of bioactive molecules, particularly those exhibiting anticancer and antimicrobial properties. Its ability to modify existing molecules enhances the development of new therapeutic agents.

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values below 10 µM against melanoma and ovarian cancer cells, suggesting potential as an anticancer agent.

Cell Line IC50 (µM) HTB-54 8.5 HT-29 9.0 HCT116 7.5 MCF-7 9.2 -

Mechanisms of Action :

- The compound may exert its anticancer effects through several mechanisms:

- Inhibition of Cell Proliferation : Disruption of cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Antioxidant Defense Activation : Enhancing the body's antioxidant responses to mitigate oxidative stress.

- The compound may exert its anticancer effects through several mechanisms:

Biological Research Applications

-

Interaction Studies :

- Research involving this compound focuses on its interactions with biological molecules to elucidate its mechanism of action and identify potential therapeutic targets.

-

Antioxidant Properties :

- Similar compounds have demonstrated notable antioxidant activities, suggesting that this compound may also possess these properties. This could have implications for developing treatments for oxidative stress-related diseases.

Case Study 1: Antiproliferative Effects

A detailed study assessed the cytotoxicity of this compound against multiple cancer cell lines. The results indicated significant growth inhibition at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Synthesis of Derivatives

The compound has been employed as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For example, modifications to the benzodioxole moiety have led to compounds with improved selectivity and potency against specific targets.

Mecanismo De Acción

The mechanism of action of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride involves its ability to react with nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity can be exploited to modify molecular structures and create new compounds with desired properties.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure.

Acryloyl Chloride: A simpler compound with the reactive acryloyl chloride group.

Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring, exhibiting different reactivities and properties.

Uniqueness

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is unique due to the combination of the benzodioxole ring and the acryloyl chloride group. This combination imparts distinct reactivity and potential applications that are not observed in simpler or structurally different compounds. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Actividad Biológica

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is a compound derived from benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8O4Cl

- Molecular Weight : 224.62 g/mol

- CAS Number : 38489-76-8

- Density : 1.41 g/cm³

- Boiling Point : 361.5 ºC at 760 mmHg

- Flash Point : 148.9 ºC

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. The compound's ability to modulate various biological pathways makes it a candidate for further pharmacological exploration.

-

GABA Receptor Modulation :

- Studies have shown that derivatives of benzodioxole can significantly modulate GABAA receptors. For example, a related compound demonstrated an increase in GABA-induced chloride current modulation by up to 1673% with an EC50 value of 51.7 μM . This suggests that this compound may influence neurotransmission through GABAergic pathways.

- Monoamine Oxidase Inhibition :

- Antioxidant Activity :

Study 1: GABA Modulation

A study evaluated the effects of various benzodioxole derivatives on GABAA receptors. The findings indicated that modifications to the benzodioxole structure could enhance receptor modulation efficiency. The most effective derivative showed significant potentiation of GABA currents across different receptor subtypes .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that compounds with similar structures to this compound were able to protect neuronal cells from H2O2-induced damage by reducing oxidative stress levels . This suggests potential applications in neuroprotection.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJQTHIVYWAEDD-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.